molecular formula C10H6O2 B3120441 5-Ethynylisophthalaldehyde CAS No. 263746-70-9

5-Ethynylisophthalaldehyde

Cat. No.: B3120441
CAS No.: 263746-70-9
M. Wt: 158.15 g/mol
InChI Key: BYZDVHVYWADRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethynylisophthalaldehyde is an organic compound with the molecular formula C10H6O2. It is a derivative of isophthalaldehyde, characterized by the presence of an ethynyl group at the 5-position of the benzene ring.

Scientific Research Applications

5-Ethynylisophthalaldehyde has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions

5-Ethynylisophthalaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom of the ethynyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Ethynylisophthalaldehyde is largely dependent on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which is a key reaction in many biochemical processes. The ethynyl group can participate in click chemistry reactions, which are widely used in bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynylisophthalaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This makes it a versatile compound in synthetic organic chemistry and materials science .

Properties

IUPAC Name

5-ethynylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h1,3-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZDVHVYWADRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethynylisophthalaldehyde
Reactant of Route 2
Reactant of Route 2
5-Ethynylisophthalaldehyde
Reactant of Route 3
Reactant of Route 3
5-Ethynylisophthalaldehyde
Reactant of Route 4
Reactant of Route 4
5-Ethynylisophthalaldehyde
Reactant of Route 5
Reactant of Route 5
5-Ethynylisophthalaldehyde
Reactant of Route 6
5-Ethynylisophthalaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.